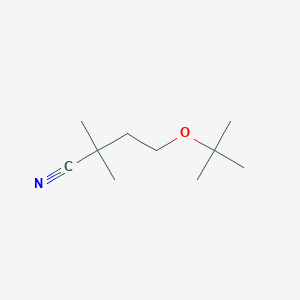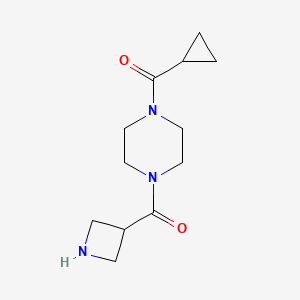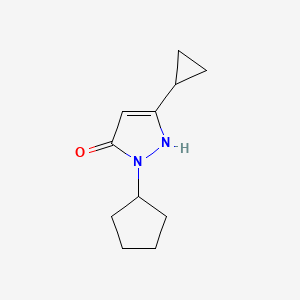
1-Benzyl-3-(2-thienyl)piperazine
Overview
Description
“1-Benzyl-3-(2-thienyl)piperazine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives, including “1-Benzyl-3-(2-thienyl)piperazine”, often involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-(2-thienyl)piperazine” is characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The molecular formula is C17H20N2 .
Chemical Reactions Analysis
Piperazine derivatives, including “1-Benzyl-3-(2-thienyl)piperazine”, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with sulfonium salts . They can also undergo aza-Michael addition reactions .
Scientific Research Applications
Neuroscience
1-Benzyl-3-(2-thienyl)piperazine has been explored in neuroscience due to its structural similarity to benzylpiperazine (BZP), which possesses stimulant and euphoriant properties . Its potential impact on neurotransmitter systems makes it a compound of interest for studying neural pathways and disorders.
Pharmacology
In pharmacological research, derivatives of piperazine, like 1-Benzyl-3-(2-thienyl)piperazine, are studied for their therapeutic potential. For instance, piperazine-derived antagonists have been shown to induce apoptosis in benign prostatic hyperplasia, suggesting a role in the treatment of prostate conditions .
Biochemistry
The compound’s role in biochemistry is significant, particularly in the study of enzyme inhibition and receptor interaction. Its piperazine core is a common moiety in molecules designed to interact with biological targets .
Medicinal Chemistry
1-Benzyl-3-(2-thienyl)piperazine is valuable in medicinal chemistry for the development of new therapeutic agents. Piperazines are the third most common nitrogen heterocycle in drug discovery, highlighting their importance in creating drugs with diverse pharmacological activities .
Materials Science
While direct applications in materials science are not extensively documented for this specific compound, piperazine structures are often key components in the synthesis of polymers and other materials due to their versatility and reactivity .
Analytical Chemistry
Compounds like 1-Benzyl-3-(2-thienyl)piperazine can be used as standards or reagents in analytical chemistry to develop new methods for the detection and quantification of various substances .
properties
IUPAC Name |
1-benzyl-3-thiophen-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-2-5-13(6-3-1)11-17-9-8-16-14(12-17)15-7-4-10-18-15/h1-7,10,14,16H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZZPAYGUJCNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CS2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-thienyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490589.png)
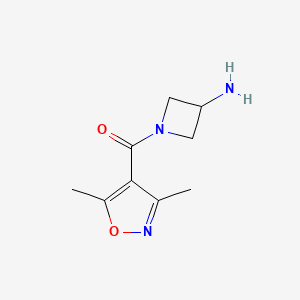

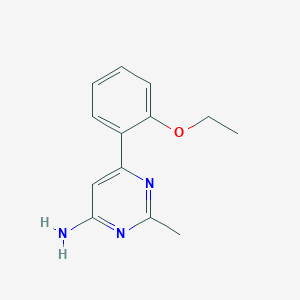



![1-[(4-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1490600.png)

